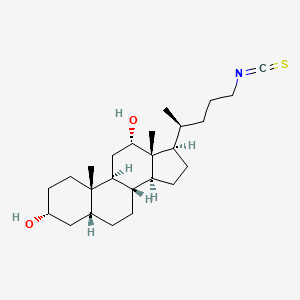
Antileishmanial agent-10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antileishmanial agent-10 is a synthetic compound developed to combat leishmaniasis, a disease caused by protozoan parasites from the genus Leishmania. Leishmaniasis is a significant health problem in many developing countries, and current treatments often have severe side effects and limited efficacy. This compound represents a promising advancement in the search for safer and more effective treatments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antileishmanial agent-10 involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives. These intermediates are synthesized through the reaction of aryl or alkyl isothiocyanates with benzoyl or cyclopropanoyl amines under controlled conditions . The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, with yields ranging from 69% to 84% .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Antileishmanial agent-10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles such as amines or thiols replace halogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with increased polarity and potential changes in biological activity.
Reduction: Reduced forms with altered electronic properties and potential changes in reactivity.
Substitution: Substituted derivatives with modified functional groups and potential changes in biological activity.
Applications De Recherche Scientifique
Antileishmanial agent-10 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Medicine: Evaluated for its potential as a therapeutic agent for treating leishmaniasis and other parasitic diseases.
Industry: Explored for its potential use in developing new pharmaceuticals and agrochemicals.
Mécanisme D'action
Antileishmanial agent-10 exerts its effects by targeting specific molecular pathways in the Leishmania parasite. The compound inhibits key enzymes involved in the parasite’s metabolism, leading to the disruption of essential cellular processes. One of the primary targets is N-myristoyltransferase, an enzyme critical for the parasite’s survival . By inhibiting this enzyme, this compound interferes with the synthesis of vital proteins, ultimately leading to the parasite’s death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Miltefosine: An oral antileishmanial agent with a broad spectrum of activity against various Leishmania species.
Amphotericin B: A polyene antifungal used as a second-line treatment for leishmaniasis.
Pentamidine: An aromatic diamidine used for treating leishmaniasis and other protozoal infections.
Uniqueness
Antileishmanial agent-10 stands out due to its specific mechanism of action targeting N-myristoyltransferase, which is distinct from the mechanisms of other antileishmanial agents. This unique mode of action provides an advantage in overcoming resistance issues associated with other treatments. Additionally, the compound’s synthetic versatility allows for the development of various derivatives with potentially enhanced efficacy and reduced toxicity.
Propriétés
Formule moléculaire |
C25H41NO2S |
|---|---|
Poids moléculaire |
419.7 g/mol |
Nom IUPAC |
(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-5-isothiocyanatopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |
InChI |
InChI=1S/C25H41NO2S/c1-16(5-4-12-26-15-29)20-8-9-21-19-7-6-17-13-18(27)10-11-24(17,2)22(19)14-23(28)25(20,21)3/h16-23,27-28H,4-14H2,1-3H3/t16-,17+,18+,19-,20+,21-,22-,23-,24-,25+/m0/s1 |
Clé InChI |
FVSRJGKKUCBWEV-HGXPKLPBSA-N |
SMILES isomérique |
C[C@@H](CCCN=C=S)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES canonique |
CC(CCCN=C=S)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


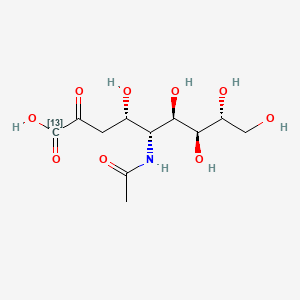

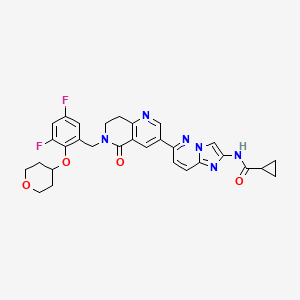
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12408052.png)
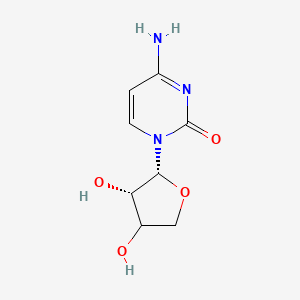
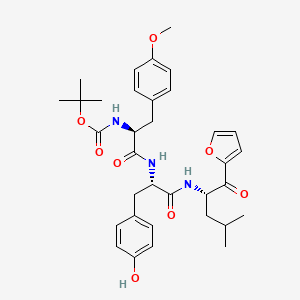
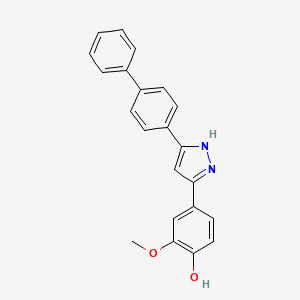
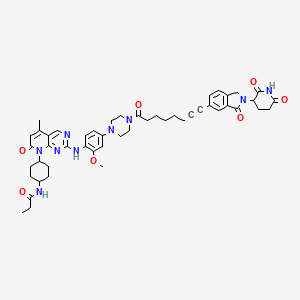
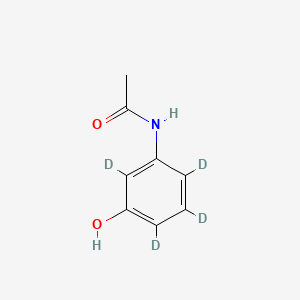
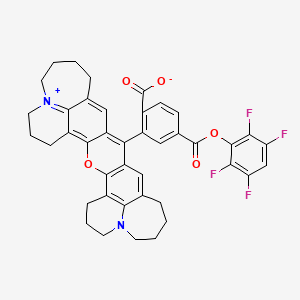

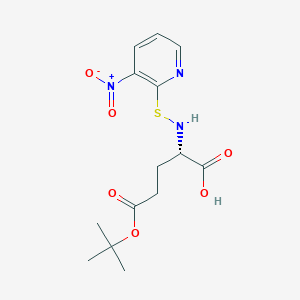
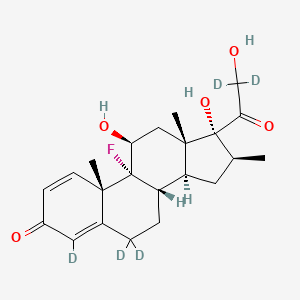
![(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12408110.png)
